molecular formula C15H11FO B3151806 1-(Benzyloxy)-4-ethynyl-2-fluorobenzene CAS No. 722537-46-4

1-(Benzyloxy)-4-ethynyl-2-fluorobenzene

Cat. No.: B3151806
CAS No.: 722537-46-4
M. Wt: 226.24 g/mol
InChI Key: AVJIQGVLRABXLE-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-ethynyl-2-fluorobenzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a benzyloxy group, an ethynyl group, and a fluorine atom

Scientific Research Applications

1-(Benzyloxy)-4-ethynyl-2-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

In the context of bioactive molecules, the mechanism of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

This involves understanding the toxicological profile of the compound. It includes its health hazards (acute and chronic), physical hazards, environmental hazards, and safety precautions that need to be taken while handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-ethynyl-2-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Bromination: The starting material, 4-ethynyl-2-fluorobenzene, undergoes bromination to introduce a bromine atom at the para position relative to the ethynyl group.

    Benzyloxy Substitution: The brominated intermediate is then subjected to a nucleophilic substitution reaction with benzyl alcohol, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-ethynyl-2-fluorobenzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.

    Substitution: The benzyloxy group can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 4-ethynyl-2-fluorobenzaldehyde.

    Reduction: Formation of 1-(Benzyloxy)-4-ethyl-2-fluorobenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    1-(Benzyloxy)-4-methoxy-2-fluorobenzene: Similar structure but with a methoxy group instead of an ethynyl group.

    1-(Benzyloxy)-4-iodo-2-fluorobenzene: Similar structure but with an iodine atom instead of an ethynyl group.

    1-(Benzyloxy)-4-ethyl-2-fluorobenzene: Similar structure but with an ethyl group instead of an ethynyl group.

Uniqueness: 1-(Benzyloxy)-4-ethynyl-2-fluorobenzene is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-ethynyl-2-fluoro-1-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO/c1-2-12-8-9-15(14(16)10-12)17-11-13-6-4-3-5-7-13/h1,3-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJIQGVLRABXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-fluorophenol (2.0 g) in acetone (40 ml) were sequentially added potassium carbonate (2.0 g) and benzyl bromide (1.5 ml), and the solution was stirred for 2 hours at 50° C. Water was added thereto followed by stirring, the solution was extracted with ethyl acetate, then sequentially washed with water and brine, dried over anhydrous magnesium sulfate, then the solvent was evaporated in vacuo. A suspension of the resulting 1-benzyloxy-4-bromo-2-fluorobenzene (3.3 g), (trimethylsilyl)acetylene (1.5 g), dichlorobis(triphenylphosphine)palladium(II) (370 mg) and copper(I) iodide (50 mg) in triethylamine (30 ml) and pyridine (15 ml) was stirred for 1.5 hours at 80° C. under a nitrogen atmosphere. The insoluble material was removed by filtration, then the filtrate was neutralized with 5N hydrochloric acid. The solution was extracted with ethyl acetate, then sequentially washed with water and brine, dried over anhydrous magnesium sulfate, then the solvent was evaporated in vacuo. To the resulting residue were sequentially added methanol (40 ml) and an aqueous solution of 2N sodium hydroxide (5 ml), the solution was stirred for 45 minutes at 80° C., and then neutralized with 1N hydrochloric acid. The solution was extracted with ethyl acetate, then sequentially washed with water and brine, dried over anhydrous magnesium sulfate, and then the solvent was evaporated in vacuo. The residue was purified by NH silica gel column chromatography (hexane-ethyl acetate system) to provide the title compound (2.2 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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